N-(Methyl-d3)-N'-nitrosopiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

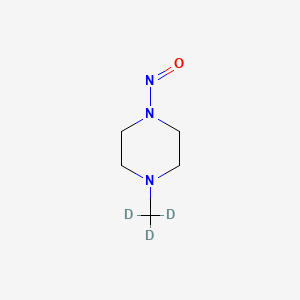

N-(Methyl-d3)-N'-nitrosopiperazine (CAS: 16339-07-4) is a deuterated derivative of N-Methyl-N'-nitrosopiperazine, a nitrosamine compound. Its molecular formula is C₅H₁₁N₃O, with a molecular weight of 129.16 g/mol . The "d3" designation indicates that three hydrogen atoms in the methyl group (–CH₃) are replaced by deuterium (²H), a stable isotope of hydrogen. This isotopic labeling is critical in research for tracing metabolic pathways, enhancing analytical detection (e.g., via mass spectrometry), and improving pharmacokinetic stability .

Structurally, the compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a nitroso (–N=O) group and a deuterated methyl group. It is used extensively in toxicology studies, particularly to investigate DNA alkylation mechanisms and nitrosamine-induced carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:

- The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.

- The product is then extracted and purified using standard techniques such as recrystallization or chromatography.

N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.

Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.

Industrial Production Methods

Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: to handle the increased volume of reactants.

Automated systems: to control the addition of reagents and maintain reaction conditions.

Efficient purification methods: to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Toxicological Studies

N-(Methyl-d3)-N'-nitrosopiperazine is primarily studied for its potential carcinogenic properties. Nitrosamines, including this compound, are known to form as byproducts in various chemical reactions and can be potent carcinogens.

Case Study: Carcinogenicity Assessment

A significant body of research has focused on the carcinogenic potential of nitrosamines. For instance, studies have shown that exposure to N-nitrosamines can lead to increased tumor incidence in laboratory animals. A notable study indicated that groups of male and female B6C3F1 mice exposed to various concentrations of nitrosamines developed significant incidences of tumors, particularly in the nasal cavity and lungs .

| Study | Animal Model | Exposure Duration | Findings |

|---|---|---|---|

| Littlefield et al. (1989) | B6C3F1 Mice | Up to 24 months | Increased follicular cell adenomas in thyroid |

| NTP (1997) | F344/N Rats | 104 weeks | Evidence of carcinogenic activity in male rats |

Environmental Impact

This compound is also relevant in environmental studies due to its presence as a contaminant in water sources. The detection and quantification of nitrosamines are crucial for assessing environmental risks associated with water contamination.

Detection Methods

Research has developed various methods for detecting nitrosamines in environmental samples, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for monitoring water quality and ensuring public health safety.

Pharmacological Applications

While primarily known for its toxicological implications, this compound's structure allows it to serve as a model compound in drug development research. The piperazine moiety is often utilized in medicinal chemistry due to its ability to enhance pharmacokinetic properties.

Case Study: Drug Development

A recent study highlighted the use of piperazine derivatives in developing new therapeutic agents targeting various cancers. The incorporation of piperazine into drug design has been shown to improve solubility and bioavailability, making it a valuable scaffold for synthesizing novel compounds .

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The deuterium atoms in the methyl group can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: N-Methyl-N'-nitrosopiperazine

The parent compound, N-Methyl-N'-nitrosopiperazine (CAS: 16339-07-4), shares the same molecular formula and structure but lacks deuterium substitution. Key differences include:

- Molecular Weight : 126.16 g/mol (vs. 129.16 g/mol for the deuterated form).

- Analytical Utility: The non-deuterated form is less suited as an internal standard in mass spectrometry due to overlapping signals with endogenous metabolites .

- Metabolic Stability : Deuterated compounds exhibit slower metabolic degradation due to the kinetic isotope effect, which reduces C–D bond cleavage rates .

Both compounds are carcinogenic, but the deuterated version is primarily used in controlled laboratory settings to avoid interference from non-labeled analogs .

Other Nitrosopiperazine Derivatives

a) N-Nitrosopiperazine (MNPZ)

- Formation : Generated from piperazine and nitrite in industrial CO₂ capture systems. The reaction kinetics are first-order in nitrite, piperazine carbamate, and hydronium ions, with an activation energy of 84 ± 2 kJ/mol .

- Applications: Unlike the methylated derivative, MNPZ is studied for environmental risk mitigation in amine-based carbon capture technologies .

b) 1-(3-Methoxyphenyl)-4-nitrosopiperazine

- Structure : Features a methoxy-substituted phenyl ring attached to the nitrosopiperazine core.

- This compound is used as a reference standard in regulatory-compliant analytical methods .

Non-Piperazine Nitrosamines

a) N-Nitrosodimethylamine (NDMA)

- Structure: A simple dialkyl nitrosamine (CH₃–N(NO)–CH₃).

- Comparison: NDMA has a lower molecular weight (74.08 g/mol) and higher volatility than N-(Methyl-d3)-N'-nitrosopiperazine. It is a potent hepatotoxin and carcinogen, but its smaller size allows for broader environmental dispersion .

b) N-Nitrosomorpholine

- Structure : Morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) with a nitroso group.

- Reactivity : The oxygen atom in morpholine increases polarity and hydrogen-bonding capacity, influencing its solubility and interaction with biological targets compared to piperazine-based nitrosamines .

Deuterated Analogs in Pharmaceutical Research

a) N-(Methyl-d3)pyridazine-3-carboxamide

- Application : A deuterated TYK2 inhibitor designed for autoimmune disease therapy. Like this compound, deuterium substitution here enhances metabolic stability and prolongs drug half-life .

b) Deuterated ALK5 Inhibitor

- Structure : Features a deuterated methyl group in an imidazole-based scaffold.

- Comparison : Demonstrates that deuterium labeling is a general strategy to optimize drug candidates, though biological activity depends on the specific target and substitution pattern .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Analytical Methods for Nitrosamines

| Compound | Purity (%) | Analytical Techniques |

|---|---|---|

| This compound | >95 | HPLC, MS, NMR |

| N-Nitrosomorpholine | >98 | GC-MS, LC-MS/MS |

| NDMA | >99 | GC-ECD, HPLC-UV |

Research Findings and Implications

- Environmental Impact: this compound’s non-deuterated analog forms in industrial processes involving amines and nitrites, necessitating stringent monitoring in CO₂ capture systems .

- Pharmacological Utility: Deuterated nitrosamines are pivotal in elucidating metabolic pathways, though their carcinogenicity requires careful handling .

- Regulatory Considerations : The European Medicines Agency (EMA) and USP set strict limits on nitrosamine impurities in pharmaceuticals, driving demand for deuterated internal standards like this compound .

Biological Activity

N-(Methyl-d3)-N'-nitrosopiperazine is a deuterated nitrosamine compound that has garnered attention in scientific research due to its biological activity and potential implications in pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis Methods

The synthesis of this compound typically involves the nitrosation of N-(Methyl-d3)-amine with piperazine. The process can be summarized as follows:

-

Preparation of N-(Methyl-d3)-amine :

- React nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts.

- Reduce the intermediate in an inert solvent to yield N-(Methyl-d3)-amine.

-

Nitrosation :

- Treat N-(Methyl-d3)-amine with nitrous acid to form the nitrosamine.

Chemical Reactions

This compound is known to undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its biological activity significantly:

- Oxidation : Converts the nitroso group into various derivatives.

- Reduction : Can convert the nitroso group back to an amine.

- Substitution : The nitroso group can be replaced with other functional groups depending on the conditions used.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. The deuterium substitution enhances metabolic stability and modulates reactivity, affecting enzyme kinetics and metabolic pathways. This compound has been shown to target specific cellular pathways, leading to various biological effects, including potential carcinogenicity .

Carcinogenicity

Nitrosamines, including this compound, are known for their carcinogenic potential. Studies have indicated that compounds in this class can induce tumors in animal models. For instance, exposure to certain nitrosamines has been associated with increased incidences of lung adenomas and other malignancies in rodent studies .

Case Studies

- Carcinogenicity Evaluation : Research indicates that exposure to this compound may lead to significant increases in tumor incidence in laboratory animals. For example, a study involving B6C3F1 mice reported statistically significant tumor development at high exposure levels .

- Metabolic Studies : In vitro studies have demonstrated that this compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules .

Research Applications

Analytical Chemistry : this compound serves as a stable isotope-labeled compound in mass spectrometry and other analytical techniques, facilitating the study of metabolic pathways.

Pharmacological Research : Investigations into its pharmacokinetics have revealed insights into drug metabolism and potential therapeutic applications, although its carcinogenic properties necessitate caution in development .

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing N-(Methyl-d3)-N'-nitrosopiperazine, and how does deuteration impact its stability?

- Methodology : Synthesis typically involves reacting deuterated N-methylpiperazine (e.g., N-Methyl-d3-piperazine) with nitrosating agents like sodium nitrite under acidic conditions. Isotopic labeling with deuterium (d3) enhances metabolic stability and reduces hydrogen-deuterium exchange in analytical studies. Purification via column chromatography and validation using NMR (e.g., monitoring deuteration efficiency at methyl groups) and mass spectrometry (MS) is critical .

- Stability Considerations : Deuteration may alter reaction kinetics due to isotopic effects, requiring precise pH and temperature control during synthesis to minimize side reactions .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Recommended Methods :

- GC-MS/NMR : GC-MS provides high sensitivity for trace detection, while NMR (e.g., 1H and 13C) confirms structural integrity and deuteration levels .

- LC-MS/MS : Ideal for biological samples due to its ability to distinguish isotopic peaks and mitigate matrix interference .

Q. How does this compound form in amine-based CO2 capture systems, and what factors influence its accumulation?

- Formation Pathway : Generated via nitrosation of N-methylpiperazine derivatives by nitrite (NO2−) in flue gas. The reaction is first-order in nitrite, carbamate species, and hydronium ion, with an activation energy of 84 kJ/mol .

- Key Factors :

- Temperature : Elevated temperatures (e.g., >100°C) accelerate nitrosation but may degrade the product .

- Piperazine Concentration : High piperazine concentrations favor carbamate formation, which competes with nitrosamine generation .

Advanced Research Questions

Q. How can kinetic modeling reconcile discrepancies in N-nitrosopiperazine formation rates across studies with varying amine concentrations?

- Resolution Strategy :

- Mechanistic Adjustments : Incorporate carbamate equilibrium constants (e.g., derived from 13C NMR data) into rate equations to account for piperazine speciation .

- pH Dependence : Adjust hydronium ion activity in models to reflect experimental buffers (e.g., bicarbonate inhibition at pH 7.4 reduces nitrosamine yield by 66%) .

Q. What role does isotopic labeling (d3-methyl) play in tracking metabolic or environmental degradation pathways of N-nitrosopiperazines?

- Applications :

- Metabolic Studies : Deuteration reduces hepatic metabolism, enabling precise tracking of parent compounds in pharmacokinetic assays .

- Environmental Fate : Use 2H-labeled analogs in photo-oxidation experiments to identify degradation byproducts (e.g., secondary organic aerosols detected via pPTR-MS) .

Q. How can inhibitors be rationally designed to suppress this compound formation in industrial or pharmacological contexts?

- Inhibition Strategies :

- Competitive Binding : Introduce ascorbic acid or urea to scavenge nitrosating agents .

- Carbamate Stabilizers : Add potassium carbonate to shift equilibrium toward non-reactive carbamate species, as validated by 13C NMR .

Q. Regulatory and Safety Considerations

Q. What health hazard assessments are critical for handling this compound in preclinical research?

- Risk Mitigation :

- Carcinogenicity : Classify as a potential carcinogen based on structural analogy to N-nitrosopiperazine .

- Exposure Limits : Align with EMA/FDA guidelines for nitrosamine impurities (e.g., acceptable intake limits of <18 ng/day for drug substances) .

Q. Data Contradictions and Validation

Q. Why do studies report conflicting nitrosamine yields in CO2 capture systems, and how can these discrepancies be resolved?

- Root Causes :

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

1-nitroso-4-(trideuteriomethyl)piperazine |

InChI |

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |

InChI Key |

CEAIOKFZXJMDAS-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=O |

Canonical SMILES |

CN1CCN(CC1)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.